

Abivertinib Maleate: A Technical Guide to Synthesis and Purification

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Compound of Interest		
Compound Name:	Abivertinib maleate	
Cat. No.:	B10860127	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib (also known as AC0010) is a third-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] Its dual-targeting mechanism gives it significant potential in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][4] Abivertinib covalently binds to the Cys481 residue in BTK and the Cys797 residue in EGFR, leading to the inhibition of their kinase activity. This guide provides an in-depth overview of the synthesis and purification methods for **Abivertinib maleate**, intended for professionals in drug development and research.

Mechanism of Action and Signaling Pathways

Abivertinib exerts its therapeutic effects by inhibiting two key signaling pathways implicated in cancer cell proliferation and survival: the EGFR and BTK signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[5][6] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and



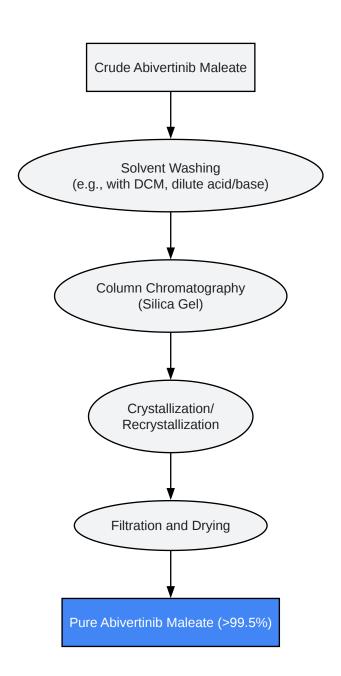
angiogenesis.[7][8] In certain cancers, mutations in EGFR, such as L858R and exon 19 deletions, lead to its constitutive activation, driving uncontrolled cell growth.[2] Third-generation EGFR inhibitors like Abivertinib are designed to be effective against the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[3]











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